molecular formula C12H8BrN3 B8075822 5-(6-bromopyridazin-3-yl)-1H-indole

5-(6-bromopyridazin-3-yl)-1H-indole

Cat. No.: B8075822
M. Wt: 274.12 g/mol
InChI Key: NWKSIGHZLSVXPQ-UHFFFAOYSA-N
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Description

5-(6-Bromopyridazin-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a bromopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromopyridazin-3-yl)-1H-indole typically involves the coupling of an indole derivative with a bromopyridazine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an indole boronic acid reacts with a bromopyridazine under basic conditions in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(6-Bromopyridazin-3-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(6-Bromopyridazin-3-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-bromopyridazin-3-yl)-1H-indole depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary but often include key signaling proteins and enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Bromopyridazin-3-yl)-1H-indole is unique due to its combination of an indole and a bromopyridazine moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(6-bromopyridazin-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-12-4-3-11(15-16-12)8-1-2-10-9(7-8)5-6-14-10/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKSIGHZLSVXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=NN=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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